molecular formula C14H21N3 B1385197 3-{[4-(Diethylamino)benzyl]amino}propanenitrile CAS No. 1038225-62-5

3-{[4-(Diethylamino)benzyl]amino}propanenitrile

Cat. No. B1385197
M. Wt: 231.34 g/mol
InChI Key: VOAATGBAGYSFRA-UHFFFAOYSA-N
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Description

3-{[4-(Diethylamino)benzyl]amino}propanenitrile is a biochemical used for proteomics research . It has a molecular formula of C14H21N3 and a molecular weight of 231.34 .


Molecular Structure Analysis

The molecular structure of 3-{[4-(Diethylamino)benzyl]amino}propanenitrile consists of 14 carbon atoms, 21 hydrogen atoms, and 3 nitrogen atoms . For more detailed structural information, you may refer to resources like PubChem .


Physical And Chemical Properties Analysis

3-{[4-(Diethylamino)benzyl]amino}propanenitrile has a molecular weight of 231.34 . More detailed physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to 3-{[4-(Diethylamino)benzyl]amino}propanenitrile have been synthesized and evaluated for various biological activities. For instance, 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives were investigated for their ability to inhibit immune complex-induced inflammation, revealing specific structural requirements for activity and a pattern similar to hydrocortisone but distinct from indomethacin (Haviv et al., 1988).

Anticonvulsant and Neurotoxicological Properties

Studies on benzamides and benzopyran derivatives have explored their neuroleptic and antihypertensive activities, demonstrating the significance of structural variations in enhancing biological activities (Iwanami et al., 1981), (Cassidy et al., 1992).

Antidepressant-Like Effects

Certain derivatives, such as 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives, have been synthesized and shown to exhibit antidepressant-like effects in validated experimental models, indicating potential applications in the treatment of depression (Köksal & Bilge, 2007).

Anticonvulsant and Pain-Attenuating Properties

The modification of primary amino acid derivatives, particularly at the N'-benzylamide site, has led to potent anticonvulsants with pain-attenuating properties, showcasing a novel class of anticonvulsants (King et al., 2011).

Interaction with GABAA Receptors

The metabolite of propanidid, 4-(2-[Diethylamino]-2-Oxoethoxy)-3-Methoxy-Benzeneacetic Acid (DOMBA), has been studied for its interaction with GABAA receptors, showing both direct activation and antagonism in a concentration-dependent manner, and producing sedation in vivo at relevant concentrations (Cenani et al., 2018).

Future Directions

The future directions of research involving 3-{[4-(Diethylamino)benzyl]amino}propanenitrile are not specified in the sources I found. Given its use in proteomics research , it’s likely that future research will continue to explore its potential applications in this field.

properties

IUPAC Name

3-[[4-(diethylamino)phenyl]methylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-3-17(4-2)14-8-6-13(7-9-14)12-16-11-5-10-15/h6-9,16H,3-5,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAATGBAGYSFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Diethylamino)benzyl]amino}propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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